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Ethylene-vinyl acetate -

Ethylene-vinyl acetate

Catalog Number: EVT-8646985
CAS Number:
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ethylene-vinyl acetate is classified as a thermoplastic elastomer, which means it exhibits both rubber-like elasticity and the processing characteristics of thermoplastics. The copolymer is derived from two main monomers:

  • Ethylene: A simple alkene that serves as the backbone of the polymer.
  • Vinyl Acetate: An ester that provides additional functional properties to the copolymer.

The ratio of these two components can vary, influencing the physical properties and applications of the resulting material.

Synthesis Analysis

Methods of Synthesis

The synthesis of ethylene-vinyl acetate can be achieved through several methods:

  1. Solution Polymerization: This method involves dissolving the monomers in a solvent and using radical initiators to initiate polymerization. The process can be conducted under controlled temperatures and pressures to optimize yield and molecular weight .
  2. Emulsion Polymerization: In this technique, ethylene and vinyl acetate are polymerized in an aqueous emulsion system. This method allows for better control over particle size and distribution .
  3. Gas Phase Polymerization: This method has gained popularity due to its efficiency and lower environmental impact. It involves the use of gas-phase reactors where ethylene and vinyl acetate are reacted at elevated temperatures and pressures .

Technical Details

Molecular Structure Analysis

Structure

Ethylene-vinyl acetate consists of a backbone formed primarily by ethylene units with vinyl acetate units randomly incorporated along the chain. The structure can be represented as follows:

 CH2 CH2 n C O O CH2 CH=CH2 m\text{ CH}_2\text{ CH}_2\text{ }_n\text{ C O O CH}_2\text{ CH}=\text{CH}_2\text{ }_m

Where nn represents the number of ethylene units and mm represents the number of vinyl acetate units.

Data

The molecular weight of ethylene-vinyl acetate can vary widely depending on the polymerization conditions, typically ranging from 10,000 to over 1,000,000 g/mol. The vinyl acetate content can also vary from 10% to 90%, significantly affecting its properties.

Chemical Reactions Analysis

Reactions

Ethylene-vinyl acetate can undergo various chemical reactions due to its functional groups. Key reactions include:

  1. Hydrolysis: The ester linkages in vinyl acetate can be hydrolyzed under acidic or basic conditions, leading to the formation of acetic acid and ethylene.
  2. Crosslinking: Ethylene-vinyl acetate can be crosslinked using agents such as peroxides or radiation, enhancing its thermal stability and mechanical strength.
  3. Blending: It can be blended with other polymers to modify its properties further, such as improving compatibility with other materials.

Technical Details

The reactivity of ethylene-vinyl acetate is influenced by its vinyl acetate content; higher contents lead to increased reactivity due to more available ester groups for chemical modification.

Mechanism of Action

Process

The mechanism by which ethylene-vinyl acetate functions in applications such as adhesives involves adhesion through physical entanglement with substrates and chemical bonding via its reactive functional groups. The flexibility provided by the ethylene component allows for stress distribution across bonded surfaces.

Data

Studies have shown that varying the vinyl acetate content alters adhesion performance significantly; for example, higher vinyl acetate contents improve adhesion but may reduce thermal stability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a translucent or opaque solid.
  • Melting Point: Varies based on composition but generally falls within 70°C to 130°C.
  • Density: Approximately 0.93–0.96 g/cm³.

Chemical Properties

  • Solubility: Soluble in organic solvents such as toluene and chloroform.
  • Thermal Stability: Decomposes at temperatures above 250°C.
  • Chemical Resistance: Exhibits good resistance to acids, bases, and UV light.

Relevant data indicate that increasing vinyl acetate content enhances flexibility but may compromise heat resistance .

Applications

Ethylene-vinyl acetate has a wide range of scientific uses:

  • Adhesives: Used in hot melt adhesives due to its excellent bonding properties.
  • Coatings: Employed in protective coatings for various surfaces.
  • Packaging Materials: Utilized in films and containers due to its flexibility and barrier properties.
  • Medical Devices: Commonly found in products like prosthetics owing to its biocompatibility.
Synthesis and Polymerization Dynamics

Copolymerization Mechanisms of Ethylene and Vinyl Acetate Monomers

Ethylene-vinyl acetate (EVA) copolymerization proceeds primarily through free-radical copolymerization mechanisms, where the kinetic behavior is governed by the distinct reactivity ratios of the monomers. Ethylene (rE ≈ 0.8) exhibits lower reactivity toward vinyl acetate (VAc) radicals compared to vinyl acetate (rVAc ≈ 1.2) toward ethylene radicals [3] [6]. This disparity results in non-ideal copolymerization behavior, causing compositional drift in batch processes unless compensated through controlled monomer feeding strategies. The incorporation rate of vinyl acetate directly influences final copolymer properties: VA content below 4% yields materials resembling modified polyethylene with enhanced flexibility; 4-30% VA produces thermoplastic elastomers; and >40% VA creates rubber-like materials with high elasticity [4] [2].

Computational studies reveal that chain transfer to polymer (CTP) reactions become significantly enhanced at higher VA concentrations (>15 wt%), leading to long-chain branching and broader molecular weight distributions (MWD). This occurs because the acetate groups in VAc units provide labile hydrogen atoms that facilitate hydrogen abstraction reactions [3] [6]. The pseudo-kinetic rate constant method simplifies copolymerization kinetics by treating the complex system as pseudohomopolymerization, enabling practical modeling of molecular architecture development during polymerization:

Table 1: Reactivity Ratios and Kinetic Parameters in EVA Copolymerization

ParameterEthyleneVinyl AcetateRemarks
Reactivity ratio (r)0.76-0.821.18-1.24Measured at 1500-2000 bar, 150-180°C
Propagation rate (L/mol·s)1.2×10⁴3.6×10³Pressure-dependent
Activation energy (kJ/mol)28.522.7Lower for VAc incorporation

Data compiled from computational and experimental studies [3] [6]

High-Pressure Bulk Polymerization: Tubular vs. Autoclave Reactor Configurations

Industrial-scale EVA production predominantly employs high-pressure bulk polymerization (800-2500 bar, 150-300°C), with tubular and autoclave reactors representing the dominant configurations. Tubular reactors feature a long, narrow design (L:D >10,000:1) enabling precise temperature control through multiple cooling and initiator injection zones. This configuration facilitates plug-flow characteristics, producing polymers with narrower MWD (Ð≈2-4) due to limited back-mixing. Conversely, autoclave reactors operate as continuous stirred-tank reactors (CSTRs) with intensive back-mixing, yielding broader MWD (Ð≈4-8) beneficial for applications requiring melt strength, such as extrusion foaming [1] [3] [7].

Non-ideal mixing in autoclaves creates recirculation zones that extend residence time distributions. Computational fluid dynamics (CFD) studies demonstrate that 15-30% of reactor volume may experience prolonged residence (1.5× average), generating high-molecular-weight polymer fractions that impart bimodal MWD [3]. Thermal management remains critical due to the high exothermicity (ΔH≈90 kJ/mol). Adiabatic temperature rises can reach 150-200°C/min during runaway reactions, necessitating segmented cooling jackets in tubular reactors and impeller-driven heat exchangers in autoclaves [7]:

Table 2: Comparative Analysis of Industrial EVA Reactor Systems

ParameterTubular ReactorAutoclave ReactorIndustrial Impact
Pressure range (bar)2000-2500800-1500Higher pressure → greater ethylene solubility
Temperature controlZonal cooling (±1°C)Stirred jacket cooling (±5°C)Tighter control in tubular systems
Mixing characteristicsLaminar flow, low back-mixingTurbulent, high back-mixingAutoclaves broaden MWD
Productivity (t/h)15-3010-25Tubular enables higher throughput
Thermal runaway riskModerate (controlled zones)High (bulk mixing)Critical initiator injection design

Data derived from process simulations and patent literature [1] [3] [7]

Safety considerations significantly influence reactor design, especially regarding ethylene decomposition thresholds (>300°C). VSP2 adiabatic calorimetry studies reveal that optimal pressure for minimizing thermal runaway risk is approximately 45 bar, balancing ethylene solubility against decomposition potential [7]. Modern reactor designs incorporate distributed initiator injection (e.g., peroxides like dicumyl peroxide) at 5-15 points along the reaction path to manage reaction heat and prevent localized hot spots.

Emulsion and Solution Polymerization: Kinetics and Dispersity Control

Alternative to bulk processes, solution polymerization dissolves monomers in solvents (typically methanol or acetone) at moderate pressures (30-80 bar) and temperatures (60-80°C). This method facilitates production of EVA with higher VA content (up to 70%) by improving monomer miscibility. The solvent acts as a chain transfer agent, reducing molecular weight and narrowing dispersity (Ð≈1.8-2.5). Methanol exhibits a chain transfer constant of Cs≈3.5×10⁻⁴, enabling controlled molecular weight reduction without significantly impacting conversion kinetics [1] [4] [6]. However, solvent removal adds downstream processing costs and creates environmental challenges.

Emulsion polymerization enables VA-rich formulations (60-95% VA) for adhesive and coating applications. This aqueous process utilizes surfactants (e.g., alkyl sulfonates) to stabilize monomer droplets into 100-500 nm particles. Kinetic studies reveal distinct intervals of polymerization: Interval I features particle nucleation and rapid polymerization; Interval II maintains constant monomer concentration; Interval III exhibits declining rate as monomers deplete [5] [9]. Dispersity control mechanisms include:

  • Surfactant concentration optimization: 1-5% sodium dodecyl sulfate reduces particle coalescence, maintaining uniform particle growth
  • Redox initiation systems: Fe²⁺/t-butyl hydroperoxide enables low-temperature (30-50°C) initiation, suppressing branching
  • Colloidal stabilizers: Polyvinyl alcohol (0.5-2.0%) prevents coagulation during high-solids (50-60%) polymerization

Dispersity in emulsion systems ranges from Ð≈2.0-4.0, influenced by continuous monomer feeding strategies that suppress the Trommsdorff-Norrish gel effect. Inline FTIR monitoring demonstrates that vinyl acetate conversion reaches 95% within 2 hours at 70°C, while ethylene incorporation lags due to mass transfer limitations at the gas-liquid interface [9]:

Table 3: Dispersity Control in Non-Bulk Polymerization Systems

ParameterSolution ProcessEmulsion ProcessControl Mechanism
Typical VA content40-70%60-95%Monomer partitioning
Dispersity (Ð)1.8-2.52.0-4.0Chain transfer vs. particle effects
Primary regulatorSolvent transfer constantSurfactant type/concentrationColloidal stability
Reaction temperature60-80°C50-80°CLower temp reduces branching
Key limitationSolvent removal energyEthylene mass transferGas-liquid interface resistance

Data synthesized from emulsion/solution polymerization studies [1] [5] [9]

Chain Transfer and Termination Dynamics in EVA Production

Molecular weight regulation in EVA synthesis predominantly relies on chain transfer agents (CTAs) that limit polymer chain growth. Primary CTAs include aldehydes (acetaldehyde, Ctr≈15), ketones (acetone, Ctr≈0.4), and mercaptans (n-dodecanethiol, Ctr≈22), which transfer radicals via hydrogen abstraction [1] [7]. The chain transfer constant (Cs = ktr/kp) quantifies agent effectiveness, with higher values enabling greater molecular weight reduction at lower concentrations. In high-VA systems, intrinsic chain transfer to polymer backbone becomes significant, creating tertiary radicals at acetate methyl groups that initiate long-chain branching. This phenomenon increases polydispersity by generating high-molecular-weight fractions through combination termination [3] [10].

Termination mechanisms exhibit diffusion-dependence as conversion increases. Below 20% conversion, termination occurs predominantly through combination of two macroradicals (kt≈10⁷ L/mol·s). At higher conversions, the gel effect reduces termination rates by 10-100× due to restricted chain mobility, necessitating reduced initiator concentrations (0.002-0.1% w/w) to prevent runaway reactions [1] [6]. Kinetic modeling reveals that β-scission reactions compete with termination at temperatures >160°C, generating mid-chain radicals that create short-chain branches and broaden MWD. The complex interplay of these mechanisms is captured by population balance equations solved via probability generating function (PGF) transforms, enabling prediction of full molecular weight distributions:

Table 4: Chain Transfer Agents and Their Impact on EVA Properties

Chain Transfer AgentTransfer Constant (Cs)Typical Concentration (wt%)Effect on Mn (g/mol)Effect on Ð
Propionaldehyde18.50.05-0.280,000 → 45,0002.8 → 3.2
Acetone0.381.0-3.0100,000 → 75,0002.5 → 2.7
n-Dodecanethiol22.00.02-0.1120,000 → 65,0003.0 → 3.5
Methanol0.0003510-30150,000 → 110,0002.4 → 2.6
Polymer backbone0.02-0.05*N/AIncreases branching3.0 → 5.0+

Table 4 Footnotes:* Intrinsic transfer constant to polymer backbone increases with VA content [1] [3] [7]

Computational models incorporating termination dynamics demonstrate that bimodal MWD in autoclave-produced EVA arises from two populations: low-MW chains formed in well-mixed zones (Ð≈2.5), and high-MW chains generated in recirculation regions where termination is diffusion-limited (Ð≈8-12). This structural complexity enhances melt strength for foam processing but reduces clarity in film applications [3] [6].

Properties

Product Name

Ethylene-vinyl acetate

IUPAC Name

but-3-enoic acid;ethene

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C4H6O2.C2H4/c1-2-3-4(5)6;1-2/h2H,1,3H2,(H,5,6);1-2H2

InChI Key

DQXBYHZEEUGOBF-UHFFFAOYSA-N

Canonical SMILES

C=C.C=CCC(=O)O

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